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Abstract

Pocenbrodib (formerly FT-7051) is an orally bioavailable, potent, and selective small molecule
inhibitor of the bromodomain of the CREB-binding protein (CBP) and E1A binding protein p300
(EP300). These homologous proteins are critical transcriptional co-activators that play a central
role in the regulation of gene expression. In the context of prostate cancer, particularly
metastatic castration-resistant prostate cancer (NCRPC), CBP/p300 are essential for the
function of the androgen receptor (AR), a key driver of tumor growth and progression.
Pocenbrodib is being developed to disrupt AR signaling and overcome resistance to current
anti-androgen therapies. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, preclinical and clinical development of Pocenbrodib.

Introduction: The Rationale for Targeting CBP/p300
in Prostate Cancer

Metastatic castration-resistant prostate cancer (NCRPC) is an advanced form of prostate
cancer that progresses despite androgen deprivation therapy. A primary driver of mCRPC is the
continued signaling of the androgen receptor (AR), which can be reactivated through various
mechanisms, including AR gene amplification, mutations, and the expression of constitutively
active AR splice variants, such as AR-V7.
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The transcriptional activity of the AR is dependent on the recruitment of co-activator proteins,
among which CBP and p300 are of paramount importance. CBP/p300 are histone
acetyltransferases (HATS) that acetylate histone proteins, leading to a more open chromatin
structure and facilitating the transcription of AR target genes that promote cancer cell
proliferation and survival. By inhibiting the bromodomain of CBP/p300, which is responsible for
"reading" acetylated histones and recruiting the transcriptional machinery, Pocenbrodib offers
a novel therapeutic strategy to suppress AR signaling downstream of the receptor itself. This
approach holds the potential to be effective even in tumors that have developed resistance to
therapies directly targeting the AR ligand-binding domain.[1]

Mechanism of Action

Pocenbrodib functions as a competitive inhibitor of the CBP/p300 bromodomain. The
bromodomain is a protein module that recognizes and binds to acetylated lysine residues on
histone tails and other proteins. This interaction is a crucial step in the assembly of active
transcription complexes. By occupying the acetyl-lysine binding pocket of the CBP/p300
bromodomain, Pocenbrodib prevents the recruitment of the CBP/p300 co-activator complex to
chromatin, thereby inhibiting the transcription of AR-dependent genes.[1] This leads to a
downstream reduction in the expression of key proteins involved in prostate cancer cell growth
and survival.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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